The compound is recognized in chemical databases such as PubChem, where it is listed under the identifier CID 6483895 . It belongs to the broader class of organic compounds known as amines, specifically secondary amines due to the presence of two carbon groups attached to the nitrogen atom. Additionally, it is categorized under heterocyclic compounds due to the imidazole ring structure.
The synthesis of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine can be accomplished through several methods, primarily involving the reaction of imidazole derivatives with carbonyl compounds. A common synthetic route includes:
The molecular structure of Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine can be described as follows:
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine can participate in various chemical reactions typical for amines and imidazoles:
The mechanism of action for Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine primarily revolves around its interactions at the molecular level:
The compound's stability and reactivity are influenced by environmental factors such as temperature and pH, which should be considered during handling and application.
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine has several potential applications:
The therapeutic evolution of imidazole derivatives spans over six decades, beginning with antiparasitic agents like metronidazole (approved 1963) that leveraged imidazole’s redox properties [3]. The 1970s–1990s witnessed strategic structural refinements:
The 2000s marked the era of targeted imidazole therapeutics. Kinase inhibitors like nilotinib (2007) incorporated 2-methylimidazole to enhance ATP-binding pocket affinity in Bcr-Abl, while farnesyltransferase inhibitors (tipifarnib, 2000s) used imidazole to coordinate catalytic zinc ions [1] [7]. This trajectory underscores a paradigm shift from nonspecific cytotoxicity to precision target modulation—a context where Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine emerges as a synthetically tunable intermediate. Its ethylene-linked amine group permits conjugation with pharmacophores, enabling next-generation drug hybrids.
Drug (Approval Year) | Therapeutic Class | Key Imidazole Role |
---|---|---|
Metronidazole (1963) | Antiparasitic/Antibacterial | Nitro group reduction triggers cytotoxicity |
Dacarbazine (1975) | Antineoplastic | DNA alkylation after hepatic metabolism |
Cimetidine (1977) | H₂ Receptor Antagonist | Coordination with histidine residues |
Ketoconazole (1981) | Antifungal | CYP51 inhibition (ergosterol synthesis) |
Losartan (1995) | Angiotensin II Blocker | Biphenyl-tetrazole mimicry |
Tipifarnib (2000s) | Farnesyltransferase Inhibitor | Zinc coordination in FTase active site |
Nilotinib (2007) | Tyrosine Kinase Inhibitor | ATP-binding pocket optimization |
Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine occupies a strategic niche in contemporary drug discovery through three key mechanisms:
Bioisosteric ReplacementThe 2-methylimidazole unit serves as a histidine mimetic, replicating coordination properties of endogenous histidine residues in enzyme active sites. When conjugated via its ethylamine linker, it enhances binding to metalloenzymes (e.g., carbonic anhydrases, matrix metalloproteinases) by facilitating zinc ion coordination—a tactic validated in sulfonamide-imidazole anticancer hybrids that inhibited carbonic anhydrase IX/XII with Kᵢ < 10 nM [3] [7]. Computational studies confirm that the methyl group at the 2-position optimizes electron density at N3, strengthening cation-π interactions with lysine/arginine-rich domains [9].
Supramolecular SynthonsAs a cationic hydrogen-bond donor-acceptor system, this compound forms stable ternary complexes with biological targets. Its imidazole nitrogen (Nπ) participates in π-stacking with aromatic amino acids, while the terminal amine enables salt bridges with phosphates/anionic residues. This dual functionality is exploited in DNA minor-groove binders where imidazole-ethylamine scaffolds intercalate via Hoogsteen bonding, as demonstrated in phenanthroline-imidazole conjugates that induced G-quadruplex stabilization (ΔTₘ = +15.2°C) [7].
Structural Activity Relationship (SAR) OptimizationThe ethylene spacer in Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine represents the optimal chain length for conjugating imidazole to pharmacophores. SAR analyses reveal:
Structural Feature | Pharmacological Impact | Reference |
---|---|---|
Ethylene linker (n=2) | Optimal balance of flexibility/binding affinity | PubChem CID 3157480 |
2-methyl substitution | Enhanced metabolic stability & lipophilicity | [9] |
Primary amine terminus | Enables salt formation & covalent conjugation | [8] |
N1-imidazole substitution | Blocks undesired H-bonding interactions | [3] |
Synthetic VersatilityThe primary amine enables multidirectional derivatization via acylation, reductive amination, or nucleophilic substitution. This is leveraged in:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1